

Physical and chemical properties of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate

Cat. No.: B1315791

[Get Quote](#)

An In-depth Technical Guide: **Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate**

Abstract: This technical guide offers a comprehensive examination of **Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate**, a pivotal reagent in contemporary organic synthesis. We will explore its fundamental physicochemical properties, spectroscopic profile, and established synthetic pathways. The central focus of this document is its practical application, particularly as a superior precursor in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of vinyl sulfones. This guide is crafted for researchers, chemists, and drug development professionals who require both a deep theoretical understanding and field-tested protocols for leveraging this versatile compound.

Introduction: A Specialized Reagent for Modern Olefination

In the landscape of synthetic organic chemistry, **Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate** has emerged as a reagent of choice for the construction of α,β -unsaturated sulfones. Its prominence is primarily due to its function as a stabilized phosphonate carbanion precursor in the Horner-Wadsworth-Emmons (HWE) olefination. The defining feature of this molecule is the powerful electron-withdrawing p-toluenesulfonyl (tosyl) group adjacent to the phosphonate. This structural feature dramatically increases the acidity of the α -methylene protons, allowing for facile deprotonation under significantly milder basic conditions compared

to non-sulfonylated analogues. This enhanced reactivity, coupled with the practical advantage of forming a water-soluble phosphate byproduct that simplifies purification, makes it a highly reliable and efficient tool for synthesizing vinyl sulfones—critical intermediates in the development of complex molecular architectures and pharmacologically active agents.^[1]

Physicochemical & Safety Profile

A comprehensive understanding of a reagent's properties is the bedrock of safe handling and successful experimentation. The key data for **Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate** are summarized below.

Table 1: Core Properties of **Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate**

Property	Value	Source(s)
CAS Number	60682-95-3	^[2] ^[3]
Molecular Formula	C ₁₂ H ₁₉ O ₅ PS	^[1] ^[2]
Molecular Weight	306.32 g/mol	^[1] ^[2]
Appearance	Solid	^[3]
Purity	≥95%	^[1] ^[3]
Storage Temperature	2-8°C, under inert atmosphere	^[1] ^[3]

Safety & Handling:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[3]^[4]
- Precautionary Measures: Always handle this reagent in a well-ventilated fume hood.^[5]^[6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.^[5]^[7] Avoid breathing dust and ensure the container is tightly closed when not in use.^[5]^[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[8]

Spectroscopic Signature: Structural Verification

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. While a dedicated spectrum for this specific compound is not publicly available in the search results, the expected signals can be expertly predicted based on its structure and data from analogous compounds.

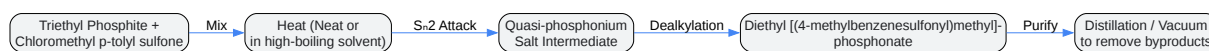
- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet near 1.3 ppm (6H, methyl protons of the two ethyl groups), a multiplet (often a doublet of quartets) around 4.2 ppm (4H, methylene protons of the ethyl groups), a sharp singlet near 2.4 ppm (3H, methyl protons of the tosyl group), and two doublets in the aromatic region, typically between 7.4 and 7.8 ppm (4H total, for the AA'BB' system of the p-substituted benzene ring). The most diagnostic signal is for the methylene protons sandwiched between the sulfonyl and phosphonate groups ($-\text{SO}_2-\text{CH}_2-\text{P}(\text{O})-$), which would appear as a doublet around 3.5-4.0 ppm due to coupling with the ^{31}P nucleus.
- ^{31}P NMR (Phosphorus-31 Nuclear Magnetic Resonance): A single resonance is expected in the typical range for phosphonates, providing clear evidence of the phosphorus center.
- IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the key functional groups. Expect intense peaks for the S=O stretches of the sulfonyl group (typically around 1320 cm^{-1} and 1150 cm^{-1}) and the P=O stretch of the phosphonate group (around 1250 cm^{-1}).^[9] Additional peaks will correspond to C-H and aromatic C=C bonds.

Reagent Synthesis: The Michaelis-Arbuzov Reaction

The most direct and common route for synthesizing diethyl phosphonates is the Michaelis-Arbuzov reaction. This powerful method involves the reaction of a trialkyl phosphite with an alkyl halide to form a C-P bond. For the title compound, this involves reacting triethyl phosphite with chloromethyl p-tolyl sulfone.

Synthetic Workflow

The process begins with the nucleophilic attack of triethyl phosphite on the electrophilic carbon of chloromethyl p-tolyl sulfone. This is followed by the intramolecular dealkylation of the resulting phosphonium intermediate to yield the final, stable phosphonate product.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of DESMP via the Michaelis-Arbuzov reaction.

Field-Proven Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be executed by trained chemists in a properly equipped laboratory.

- **Setup:** Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).
- **Charging Reagents:** To the flask, add chloromethyl p-tolyl sulfone (1.0 eq) followed by triethyl phosphite (1.2 eq). The reaction is often run neat (without solvent).
- **Reaction:** Heat the mixture in an oil bath to 120-140 °C. The reaction progress can be monitored by the evolution of ethyl chloride gas. Maintain heating for 2-4 hours or until the starting material is consumed (monitored by TLC).
- **Purification:** After cooling the reaction mixture to room temperature, remove the volatile byproducts (excess triethyl phosphite, ethyl chloride) under high vacuum. The resulting crude solid is then purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system, to yield the final product as a white solid.

Expertise Behind the Protocol:

- **Why excess phosphite?** Using a slight excess of triethyl phosphite ensures the complete conversion of the more valuable chloromethyl p-tolyl sulfone starting material.
- **Why heat?** The Michaelis-Arbuzov reaction requires thermal energy to drive both the initial S_N2 attack and the subsequent dealkylation step, which has a significant activation energy barrier.

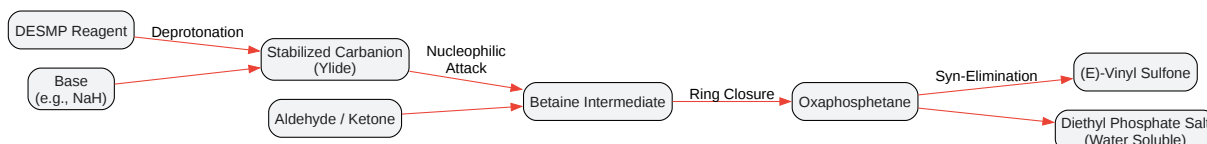
- Why inert atmosphere? While not strictly necessary for all substrates, an inert atmosphere prevents any potential side reactions with atmospheric oxygen or moisture at elevated temperatures, ensuring higher purity of the final product.

Core Application: The Horner-Wadsworth-Emmons Reaction

The primary utility of this reagent is its role in the HWE reaction to generate vinyl sulfones with high (E)-stereoselectivity.^{[10][11]} The stabilized phosphonate carbanion is more nucleophilic than corresponding Wittig ylides, allowing it to react efficiently with a broader range of aldehydes and even hindered ketones.^{[10][11][12]}

Mechanistic Pathway

The reaction proceeds through a well-defined sequence: deprotonation of the phosphonate, nucleophilic attack on the carbonyl, formation of an oxaphosphetane intermediate, and subsequent collapse to the alkene and a phosphate salt.



[Click to download full resolution via product page](#)

Caption: The mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Self-Validating Experimental Protocol: Synthesis of an (E)-Vinyl Sulfone

- Preparation (Trustworthiness Checkpoint): Under an inert atmosphere of dry nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask. Causality: Anhydrous conditions are critical

because the phosphonate carbanion is a strong base and will be instantly quenched by water. The inert atmosphere prevents degradation.

- **Ylide Formation:** Cool the suspension to 0 °C using an ice bath. Add a solution of **Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate** (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes. A color change or gas evolution (H₂) indicates the formation of the carbanion.
- **Carbonyl Addition:** Add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise to the carbanion solution at 0 °C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure (E)-vinyl sulfone. The water-soluble diethyl phosphate salt remains in the aqueous layer, demonstrating a key advantage of the HWE reaction.^[10]

Conclusion

Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is a highly effective and reliable reagent for modern organic synthesis. Its enhanced acidity facilitates mild reaction conditions, while its participation in the Horner-Wadsworth-Emmons reaction provides a stereoselective and high-yielding route to valuable (E)-vinyl sulfones. The straightforward synthesis of the reagent and the ease of purification in its subsequent reactions underscore its practical utility. This guide provides the foundational knowledge and actionable protocols necessary for its successful implementation in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate [myskinrecipes.com]
- 2. Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate [oakwoodchemical.com]
- 3. Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate | 60682-95-3 [sigmaaldrich.com]
- 4. Diethyl (methanesulfonylmethyl)phosphonate | C₆H₁₅O₅PS | CID 533797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Buy Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate | 60682-95-3 [smolecule.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315791#physical-and-chemical-properties-of-diethyl-4-methylbenzenesulfonyl-methyl-phosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com